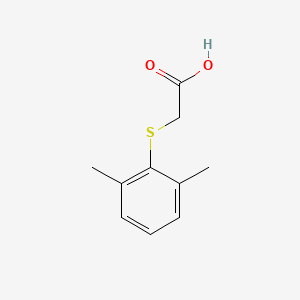

2-((2,6-Dimethylphenyl)thio)acetic acid

CAS No.:

Cat. No.: VC18808216

Molecular Formula: C10H12O2S

Molecular Weight: 196.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O2S |

|---|---|

| Molecular Weight | 196.27 g/mol |

| IUPAC Name | 2-(2,6-dimethylphenyl)sulfanylacetic acid |

| Standard InChI | InChI=1S/C10H12O2S/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) |

| Standard InChI Key | XZQUGPBWUXQQBB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)SCC(=O)O |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s core structure consists of a 2,6-dimethylphenyl group connected via a thioether (–S–) bond to an acetic acid functional group (). The 2,6-dimethyl substitution on the aromatic ring introduces steric hindrance, potentially influencing reactivity and intermolecular interactions . The thioether linkage, a key feature, differentiates it from oxygen-based ether analogs and may enhance stability under acidic conditions.

Electronic and Steric Effects

Synthesis and Manufacturing Pathways

General Synthetic Strategies

While no direct synthesis protocol for 2-((2,6-Dimethylphenyl)thio)acetic acid is documented in the provided sources, analogous compounds suggest viable routes. A patent detailing the synthesis of 2-((2,4-dimethylphenyl)thio)aniline (EP2981520B1) describes a two-step process involving S-arylation followed by nitro group reduction . Adapting this methodology, the target compound could theoretically be synthesized via:

-

S-arylation: Reaction of 2,6-dimethylthiophenol with a halogenated acetic acid derivative (e.g., chloroacetic acid) in the presence of a base such as .

-

Acid workup: Isolation of the product under acidic conditions to yield the free acetic acid.

Reaction Optimization

Key parameters from related syntheses include:

-

Temperature: 20–30°C for S-arylation to minimize side reactions .

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) to enhance nucleophilicity of the thiolate ion.

-

Catalyst: No catalyst required, though phase-transfer agents may improve yields.

Challenges in Purification

The absence of melting point data in available literature complicates purification strategy design. Analogous compounds with similar molecular weights (e.g., 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid, 296.77 g/mol) are typically purified via recrystallization or column chromatography, suggesting these methods may apply.

Physicochemical Characteristics

Experimental Data Gaps

Available data for 2-((2,6-Dimethylphenyl)thio)acetic acid are sparse, with no reported melting point, boiling point, or density . Comparative analysis with structurally related compounds provides limited insights:

Predictive Analysis

-

Solubility: The acetic acid group suggests moderate solubility in polar solvents (e.g., ethanol, DMSO).

-

Thermal Stability: Decomposition may occur above 200°C, inferred from quinazoline-based analogs.

Comparative Analysis with Structural Analogs

Functional Group Variations

Comparing 2-((2,6-Dimethylphenyl)thio)acetic acid with other thioacetic acid derivatives reveals distinct structure-activity relationships:

| Compound | Key Feature | Potential Application |

|---|---|---|

| 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic Acid | Quinazoline moiety | Oncology research |

| 2-(6-Chloropyridin-3-yl)acetic Acid | Pyridine ring | NSAID development |

The 2,6-dimethylphenyl group in the target compound may confer greater steric shielding compared to quinazoline or pyridine derivatives, potentially altering binding kinetics in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume